(E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
(E)-N-benzyl-3-chloro-N’-hydroxybenzene-1-carboximidamide is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a benzyl group, a chloro substituent, and a hydroxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-3-chloro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of benzylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-chloro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of benzyl-3-chlorobenzamide.
Reduction: Formation of N-benzyl-N’-hydroxybenzene-1-carboximidamide.
Substitution: Formation of N-benzyl-3-substituted-N’-hydroxybenzene-1-carboximidamide derivatives.
Scientific Research Applications
(E)-N-benzyl-3-chloro-N’-hydroxybenzene-1-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-chloro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include:
Inhibition of enzyme activity: By forming a stable complex with the enzyme.
Alteration of cellular processes: By affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-chlorobenzamide
- N-benzyl-N’-hydroxybenzene-1-carboximidamide
- N-benzyl-3-substituted-N’-hydroxybenzene-1-carboximidamide derivatives
Uniqueness
(E)-N-benzyl-3-chloro-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both a chloro and hydroxy group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-benzyl-3-chloro-N-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-8-4-7-12(9-13)14(17-18)16-10-11-5-2-1-3-6-11/h1-9,18H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBXTCUDAZRFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Cl)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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